molecular formula C9H10BrNO B13983506 1-(4-Bromophenyl)azetidin-3-ol

1-(4-Bromophenyl)azetidin-3-ol

Cat. No.: B13983506
M. Wt: 228.09 g/mol
InChI Key: HXFNLHSZMGNQJP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)azetidin-3-ol is a chemical compound belonging to the azetidine class, which is characterized by a four-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)azetidin-3-ol typically involves the reaction of 4-bromobenzylamine with ethyl 2-bromoacetate under basic conditions to form the azetidine ring. This is followed by hydrolysis to yield the desired product . Another method involves the cyclization of N-(4-bromophenyl)amino alcohols under acidic conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azetidines, alcohols, and amines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit or modulate biological activity. The bromine atom can also participate in halogen bonding, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)azetidin-3-ol
  • 1-(4-Fluorophenyl)azetidin-3-ol
  • 1-(4-Methylphenyl)azetidin-3-ol

Uniqueness

1-(4-Bromophenyl)azetidin-3-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and ability to participate in halogen bonding can lead to different biological activities and synthetic applications .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-(4-bromophenyl)azetidin-3-ol

InChI

InChI=1S/C9H10BrNO/c10-7-1-3-8(4-2-7)11-5-9(12)6-11/h1-4,9,12H,5-6H2

InChI Key

HXFNLHSZMGNQJP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)Br)O

Origin of Product

United States

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